![molecular formula C12H12N2O2 B020789 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde CAS No. 109925-10-2](/img/structure/B20789.png)
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Overview
Description
This compound is a white powdery solid . It is insoluble in water but soluble in methanol, ethanol, and other organic solvents .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylaldehyde with pyrazole to form 1,3-dimethyl-5-phenoxy-1H-pyrazole . This is then reacted with formaldehyde to generate 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound involves a five-membered pyrazole ring and a six-membered phenyl ring . The aldehyde group is nearly coplanar with the pyrazole ring .Chemical Reactions Analysis
This compound can react with hydroxylamine hydrochloride to form pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime . This reaction is carried out in methanol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.24 g/mol . It has a topological polar surface area of 44.1 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, are often used in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Agriculture
Pyrazoles are also used in the agricultural industry . Given their diverse biological activities, they could potentially be used as pesticides or herbicides.
Synthesis of Pyrazolato Ligated Complexes
3,5-Dimethylpyrazole, a related compound, is commonly used for the preparation of pyrazolato ligated complexes . It’s possible that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could be used in a similar manner.
Preparation of N-1-Substituted Derivatives
3,5-Dimethylpyrazole is also used to prepare N-1-substituted derivatives, which have been found to have antibacterial activity . This suggests that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could potentially be used for similar purposes.
Eco-Friendly Synthesis
Some pyrazole derivatives have been synthesized using eco-friendly protocols . This includes the use of resinous, nontoxic, thermally stable, and cost-effective catalysts . It’s possible that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could be synthesized using similar methods.
Regioselective Synthesis
Pyrazole derivatives have been used in regioselective synthesis . For example, 1-aryl-3,4,5-substituted pyrazoles have been synthesized through the condensation of 1,3-diketones with arylhydrazines . It’s possible that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could be used in similar reactions.
Safety and Hazards
properties
IUPAC Name |
1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPDOWYSKMISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427663 | |
Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
CAS RN |
109925-10-2 | |
Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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